1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[b]thiophene and thiophene intermediates. These intermediates are then subjected to a series of reactions including alkylation, amination, and urea formation.
Alkylation: The benzo[b]thiophene is alkylated using a suitable alkylating agent such as an alkyl halide in the presence of a base like potassium carbonate.
Amination: The alkylated product is then reacted with dimethylamine to introduce the dimethylamino group.
Urea Formation: Finally, the thiophene derivative is coupled with the amine intermediate in the presence of a urea-forming reagent such as phosgene or a safer alternative like triphosgene.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene and benzo[b]thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the aromatic rings can participate in π-π stacking interactions.
Comparison with Similar Compounds
- 1-(2-(Benzo[b]thiophen-3-yl)-2-(methylamino)ethyl)-3-(thiophen-2-yl)urea
- 1-(2-(Benzo[b]thiophen-3-yl)-2-(ethylamino)ethyl)-3-(thiophen-2-yl)urea
- 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)urea
Comparison: Compared to these similar compounds, 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea is unique due to the presence of both benzo[b]thiophene and thiophene rings, which may confer distinct electronic properties and reactivity. The dimethylamino group also provides a balance between hydrophilicity and lipophilicity, potentially enhancing its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2/c1-20(2)14(10-18-17(21)19-16-8-5-9-22-16)13-11-23-15-7-4-3-6-12(13)15/h3-9,11,14H,10H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIIJNCWNDPQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CS1)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.